3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride
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Overview
Description
Ivabradine hydrochloride is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (I_f) inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node . This compound is particularly beneficial for patients with chronic stable angina pectoris and heart failure who cannot tolerate beta blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivabradine hydrochloride involves multiple steps. The initial step includes the reaction of a compound of formula (II) with a compound of formula (III) to yield a compound of formula (IV). This intermediate is then subjected to catalytic hydrogenation to produce ivabradine, which is subsequently converted into its hydrochloride salt .
Industrial Production Methods: Industrial synthesis of ivabradine hydrochloride typically involves treating ivabradine with hydrochloric acid and crystallizing the product from acetonitrile . Another method includes treating ivabradine with alcoholic hydrogen chloride to obtain highly pure ivabradine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Ivabradine hydrochloride undergoes various chemical reactions, including:
Oxidation: Ivabradine can be oxidized under specific conditions, although detailed pathways are less commonly reported.
Reduction: Catalytic hydrogenation is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Utilizes hydrogen gas and a suitable catalyst.
Hydrochloric Acid: Used to convert ivabradine into its hydrochloride salt.
Major Products: The primary product of these reactions is ivabradine hydrochloride itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Ivabradine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving pacemaker current inhibitors.
Biology: Investigated for its effects on heart rate and cardiac function.
Medicine: Extensively used in clinical trials for the treatment of chronic stable angina pectoris and heart failure
Industry: Utilized in the pharmaceutical industry for the development of heart rate-lowering medications.
Mechanism of Action
Ivabradine hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (I_f) in the sinoatrial node . This inhibition slows the diastolic depolarization slope of sinoatrial node cells, resulting in a reduced heart rate without affecting other cardiac ionic channels . This mechanism is distinct from that of beta blockers and calcium channel blockers, making ivabradine a unique therapeutic agent .
Comparison with Similar Compounds
Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors but have different side effect profiles.
Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx but can cause negative inotropic effects.
Uniqueness: Ivabradine hydrochloride is unique in its selective inhibition of the I_f current, which allows it to lower heart rate without the adverse hemodynamic effects associated with beta blockers and calcium channel blockers . This selective action makes it a valuable alternative for patients who cannot tolerate conventional therapies .
Properties
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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